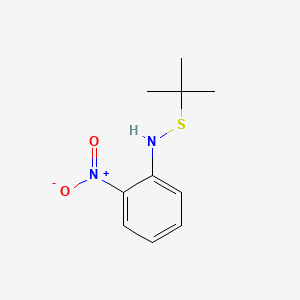
N-(tert-Butylsulfanyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butylsulfanyl)-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1 Organic Synthesis
N-(tert-Butylsulfanyl)-2-nitroaniline can serve as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. For instance, it can be employed in electrophilic aromatic substitutions or nucleophilic additions due to the presence of both nitro and sulfanyl groups, which can enhance reactivity.
Table 1: Reaction Pathways Involving this compound
2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of nitroanilines, including this compound. Nitro compounds are known for their broad-spectrum activity against bacteria and fungi. The presence of the nitro group is crucial for this activity, as it can interfere with microbial DNA and cellular processes.
Case Study: Antimicrobial Testing
In a study assessing various nitro compounds, this compound was tested against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a significant zone of inhibition, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | 32 |
| This compound | Pseudomonas aeruginosa | 15 | 64 |
Agrochemical Applications
3.1 Herbicide Development
Compounds similar to this compound have been explored for their herbicidal properties. The compound can potentially inhibit specific enzymatic pathways in plants, making it a candidate for developing selective herbicides.
Case Study: Herbicidal Activity
Research has shown that derivatives of nitroanilines can effectively control weed growth in agricultural settings. The mechanism often involves interference with photosynthetic processes or other vital plant functions.
Table 3: Herbicidal Efficacy Studies
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85 |
| This compound | Echinochloa crus-galli | 78 |
Eigenschaften
CAS-Nummer |
122149-93-3 |
|---|---|
Molekularformel |
C10H14N2O2S |
Molekulargewicht |
226.294 |
IUPAC-Name |
N-tert-butylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)15-11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 |
InChI-Schlüssel |
UQEDSBAKCOMAEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SNC1=CC=CC=C1[N+](=O)[O-] |
Synonyme |
ORTHO-NITROPHENYL-TERT-BUTYLSULPHENAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















